3-Cyanobenzoyl chloride

Physical Chemistry Process Chemistry Purification

3-Cyanobenzoyl chloride (CAS 1711-11-1) is the definitive meta-substituted acyl chloride for synthesizing potent TGF-β type I receptor kinase inhibitors (fibrosis & oncology) and amidine-derived Factor Xa anticoagulants. The meta-cyano group imparts unique electrophilicity and steric character—substituting with ortho or para isomers fundamentally alters reaction kinetics, regioselectivity, and downstream target potency. Also a preferred intermediate for functional polymer monomers and liquid crystals. Choose the validated 3-isomer to ensure reproducibility and high-yield routes. Available in ≥98% purity, with scalable quantities from bench to bulk.

Molecular Formula C8H4ClNO
Molecular Weight 165.57 g/mol
CAS No. 1711-11-1
Cat. No. B031201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanobenzoyl chloride
CAS1711-11-1
Synonyms3-Cyano-benzoyl Chloride;  NSC 210285;  m-Cyanobenzoyl Chloride
Molecular FormulaC8H4ClNO
Molecular Weight165.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)Cl)C#N
InChIInChI=1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H
InChIKeyRPESZQVUWMFBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanobenzoyl Chloride (CAS 1711-11-1): Procurement-Relevant Baseline Profile


3-Cyanobenzoyl chloride (CAS 1711-11-1), also designated as m-cyanobenzoyl chloride or 3-(chlorocarbonyl)benzonitrile, is an aromatic acyl chloride with the molecular formula C₈H₄ClNO and a molecular weight of 165.58 . This compound is characterized by a benzoyl chloride core functionalized with a cyano (-CN) group at the meta position of the phenyl ring . It typically presents as a white to pale yellow or light gray crystalline mass or crystalline powder and chunks, with a reported melting point of 42-44 °C and a boiling point of 125-129 °C at 11 mmHg . 3-Cyanobenzoyl chloride is an essential intermediate in organic synthesis, serving as a key building block for pharmaceuticals, agrochemicals, and functional polymers [1].

Why Generic Substitution of 3-Cyanobenzoyl Chloride Fails: The Critical Role of Regioisomerism and Reactivity


Generic substitution of 3-cyanobenzoyl chloride with other acyl chlorides or cyanobenzoyl regioisomers is not straightforward due to fundamental differences in steric hindrance, electronic properties, and the resulting biological activity of downstream products. The meta position of the cyano group significantly alters the electron-withdrawing inductive effect (-I) and weak resonance effect on the carbonyl carbon compared to the ortho or para isomers, directly influencing the electrophilicity and, consequently, the rate and outcome of nucleophilic acyl substitution reactions . Furthermore, even minor structural variations in a building block can lead to profound differences in the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API) or advanced intermediate, affecting target selectivity, metabolic stability, and overall efficacy [1]. Therefore, substituting 3-cyanobenzoyl chloride without rigorous revalidation of the entire synthetic pathway and final product performance poses a significant risk to research reproducibility and process robustness.

Quantitative Evidence Guide for Selecting 3-Cyanobenzoyl Chloride (CAS 1711-11-1) over Analogs


3-Cyanobenzoyl Chloride vs. 4-Cyanobenzoyl Chloride: Critical Differences in Physical Properties for Downstream Processing

The meta-substituted 3-cyanobenzoyl chloride exhibits significantly different physical properties compared to its para-substituted analog, 4-cyanobenzoyl chloride. The target compound is a solid at ambient temperatures with a melting point of 42-44 °C, while the para isomer has a substantially higher melting point of 67-70 °C . This 25+ °C difference in melting point directly impacts its physical form (solid crystalline mass vs. solid powder) and handling characteristics during synthesis and purification.

Physical Chemistry Process Chemistry Purification

Crystal Structure Confirmation of 3-Cyanobenzoyl Chloride: Ensuring Molecular Identity and Purity in Solid-State Applications

The solid-state structure and absolute configuration of derivatives synthesized using 3-cyanobenzoyl chloride can be unequivocally confirmed via X-ray diffraction. The compound's crystal data has been solved and refined to a high degree of accuracy (R1 = 0.053 for 2043 observed reflections), providing a definitive fingerprint for this specific regioisomer [1]. Its monoclinic crystal system with a C2 space group is a unique physical characteristic that can be used to verify identity and purity against other isomers or contaminants.

Crystallography Structural Chemistry Quality Control

3-Cyanobenzoyl Chloride as a Key Synthon for Potent and Selective TGF-β Type I Receptor Kinase Inhibitors

3-Cyanobenzoyl chloride is a critical reagent for synthesizing a specific class of potent and selective inhibitors targeting Transforming Growth Factor-β (TGF-β) type I receptor kinase . The use of the meta-cyanobenzoyl moiety is essential for achieving the desired potency and selectivity profile against this therapeutically relevant target, which is implicated in fibrosis and cancer. While the exact IC₅₀ values depend on the final elaborated inhibitor, the specific regio- and electronic properties conferred by the 3-cyanobenzoyl group are foundational to the inhibitor's pharmacophore, a feature not replicable by the 2- or 4-cyanobenzoyl chloride analogs.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Preferential Use of m-Cyanobenzoyl Chloride in Pharmaceutical Patent Literature

A review of the patent literature indicates a preference for the meta-isomer, m-cyanobenzoyl chloride, over its ortho and para counterparts in specific pharmaceutical syntheses. A 1999 patent by Showa Denko KK explicitly describes a process for producing high-purity cyanobenzoyl chlorides, highlighting the m-isomer as being particularly useful as a medicinal intermediate . This preferential citation in the intellectual property landscape suggests that the 3-substituted compound offers a demonstrable advantage, whether in terms of reactivity, yield, or the biological profile of its downstream products, in certain proprietary synthetic routes.

Intellectual Property Process Chemistry Pharmaceuticals

Commercial Availability at Consistently High Purity (98-99%) for Reproducible Research

3-Cyanobenzoyl chloride is commercially available from major suppliers with a consistently high and well-documented purity specification, typically ≥98% as determined by Gas Chromatography (GC) . This high level of purity is critical for minimizing side reactions and ensuring reproducible yields in complex, multi-step organic syntheses, particularly in medicinal chemistry where even minor impurities can confound biological assay results.

Quality Control Analytical Chemistry Procurement

Demonstrated Regioselectivity in Synthesis of Bioactive Amide Derivatives

The utility of 3-cyanobenzoyl chloride in regioselective acylation is demonstrated in the synthesis of potent Factor Xa inhibitors. A published synthetic route uses 3-cyanobenzoyl chloride to regioselectively couple with methyl 3,4-diaminobenzoate, yielding a specific benzamide intermediate [1]. This regioselective control is crucial as alternative isomers would likely lead to different coupling products, altering the inhibitor's pharmacophore and its resulting biological activity against the coagulation cascade.

Synthetic Methodology Medicinal Chemistry Factor Xa Inhibitors

Validated Research and Industrial Application Scenarios for 3-Cyanobenzoyl Chloride (CAS 1711-11-1)


Medicinal Chemistry: Synthesis of Potent and Selective TGF-β Type I Receptor Kinase Inhibitors

3-Cyanobenzoyl chloride is a critical building block for the synthesis of a series of potent and selective inhibitors targeting the TGF-β type I receptor kinase, a key target in fibrotic diseases and oncology . The meta-cyanobenzoyl moiety is integral to the pharmacophore, and substituting this reagent with a different isomer would fundamentally alter the inhibitor's structure, likely resulting in a significant loss of target potency and selectivity.

Medicinal Chemistry: Regioselective Acylation in the Synthesis of Factor Xa Inhibitors

In the development of amidine-derived Factor Xa inhibitors, 3-cyanobenzoyl chloride is used for a critical regioselective acylation of methyl 3,4-diaminobenzoate [1]. This established route underscores the specific utility of the 3-isomer for achieving the desired substitution pattern on the benzamide intermediate, a step for which other isomers cannot be interchanged without altering the synthetic outcome and final product identity.

Process Chemistry: Development of High-Yield, Scalable Routes to Cyanobenzoyl Derivatives

The patent literature identifies m-cyanobenzoyl chloride as a preferred intermediate for producing a variety of chemicals, including pharmaceuticals and monomers for functional polymers [2]. Its favorable reactivity profile, as dictated by the meta-substitution pattern, makes it a suitable candidate for process development aiming for high-yield and high-purity syntheses at scale.

Materials Science: Synthesis of Functional Polymers and Electronic Materials

Beyond pharmaceutical applications, 3-cyanobenzoyl chloride is cited as a useful intermediate for producing monomers for functional polymers, liquid crystals, and other advanced materials [2]. The unique electronic and steric properties imparted by the 3-cyanobenzoyl group can be leveraged to tune the physical properties of the final polymeric material, such as thermal stability and dielectric constant.

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